({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile
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Overview
Description
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a furan ring, an indole ring, and a thioacetonitrile group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and indole moieties suggests that it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-(furan-2-ylmethyl)-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes:
Starting Materials: 1-(furan-2-ylmethyl)-1H-indole-3-thiol and acetonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The thiol compound is deprotonated by the base, forming a thiolate anion, which then reacts with acetonitrile to form the desired thioacetonitrile product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan and indole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-indole: Lacks the thioacetonitrile group but shares the furan and indole rings.
1-(furan-2-ylmethyl)-1H-indole-3-thiol: Similar structure but without the acetonitrile group.
Uniqueness
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both a thioacetonitrile group and the combination of furan and indole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
61021-44-1 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[1-(furan-2-ylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H12N2OS/c16-7-9-19-15-11-17(10-12-4-3-8-18-12)14-6-2-1-5-13(14)15/h1-6,8,11H,9-10H2 |
InChI Key |
GRZPJVOFPULEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=CO3)SCC#N |
Origin of Product |
United States |
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